bis(hydroxymethyl)-2,5-dihydrofuran-2,5-dione
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Overview
Description
Bis(hydroxymethyl)-2,5-dihydrofuran-2,5-dione is a significant compound in the realm of organic chemistry. This compound is derived from biomass and has garnered attention due to its potential applications in various fields, including polymer science and green chemistry. Its structure consists of a furan ring with hydroxymethyl groups at the 2 and 5 positions, making it a versatile building block for synthesizing various high-value chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(hydroxymethyl)-2,5-dihydrofuran-2,5-dione typically involves the hydrogenation of 5-hydroxymethylfurfural (HMF). This process can be carried out using different catalysts and reaction conditions. For instance, one method involves using a platinum/nickel catalyst in an aqueous environment at 373 K and 3 MPa H₂, achieving a high yield of the desired product . Another approach utilizes a copper-based catalyst for the selective hydrogenation of HMF, which is both eco-friendly and efficient .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. The use of supported copper catalysts has been shown to be effective in producing this compound on a larger scale . Additionally, the catalytic transfer hydrogenation method using isopropanol as a hydrogen source has been explored for its potential in industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(hydroxymethyl)-2,5-dihydrofuran-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s hydroxymethyl groups make it particularly reactive in these processes.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve hydrogenation, where catalysts like platinum/nickel or copper are used under specific conditions to yield the desired product
Major Products Formed
The major products formed from these reactions include 2,5-furandicarboxylic acid (FDCA), 2,5-diformylfuran (DFF), and various substituted derivatives of the original compound .
Scientific Research Applications
Bis(hydroxymethyl)-2,5-dihydrofuran-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing biodegradable polymers and other high-value chemicals.
Biology: The compound’s derivatives are used in the development of pharmaceuticals and bio-based materials.
Industry: It is utilized in the production of resins, polyurethanes, and self-healing materials.
Mechanism of Action
The mechanism by which bis(hydroxymethyl)-2,5-dihydrofuran-2,5-dione exerts its effects involves its reactivity at the hydroxymethyl groups. These groups can undergo various chemical transformations, enabling the compound to participate in multiple reaction pathways. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid (FDCA): A derivative of HMF, used as a monomer for producing bio-based polyesters.
2,5-Diformylfuran (DFF): Another derivative of HMF, used in the synthesis of various fine chemicals.
2,5-Bis(isopropoxymethyl)furan (BPMF): A promising biofuel additive derived from HMF.
Uniqueness
Bis(hydroxymethyl)-2,5-dihydrofuran-2,5-dione is unique due to its dual hydroxymethyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and chemicals from renewable biomass sources .
Properties
CAS No. |
479035-71-7 |
---|---|
Molecular Formula |
C6H6O5 |
Molecular Weight |
158.1 |
Purity |
95 |
Origin of Product |
United States |
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